molecular formula C25H22N2O4S B2859614 (3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1797686-70-4

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2859614
CAS No.: 1797686-70-4
M. Wt: 446.52
InChI Key: XHRIPTMUMHGQQK-UHFFFAOYSA-N
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Description

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a novel synthetic chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates two pharmacologically active moieties: a benzo[c]isoxazole core and a (phenylsulfonyl)piperidine unit. Isoxazole rings are five-membered heterocycles known for their diverse biological activities and are present in several FDA-approved drugs, making them attractive candidates for developing new therapeutic agents . The integration of the piperidine ring, a common feature in bioactive molecules, further enhances the compound's potential as a versatile building block for creating targeted inhibitors. While specific biological data for this exact molecule is not yet published in the scientific literature, its structural profile suggests potential for research into enzyme inhibition, particularly targeting kinase and protein-protein interaction pathways, which are critical in diseases like cancer . Researchers can utilize this compound as a key intermediate to develop new chemical probes or as a lead structure for optimizing potency and selectivity in various screening programs. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-25(27-15-13-21(14-16-27)32(29,30)20-9-5-2-6-10-20)19-11-12-23-22(17-19)24(31-26-23)18-7-3-1-4-8-18/h1-12,17,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRIPTMUMHGQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is essential. Below, key structural and functional differences are highlighted, supported by evidence from related derivatives.

Table 1: Structural Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzo[c]isoxazole 3-Phenyl, 4-(phenylsulfonyl)piperidine Methanone, sulfonyl Hypothesized enzyme inhibition
I-6273 Isoxazole 3-Methylisoxazol-5-yl, phenethylamino Ethyl benzoate, amino Anticancer, antimicrobial
I-6373 Isoxazole 3-Methylisoxazol-5-yl, phenethylthio Ethyl benzoate, thioether Kinase inhibition
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide 1,2,4-Triazole α-Phenylacetyl, semicarbazide Triazole, semicarbazide Anticonvulsant, antiviral

Key Findings from Structural and Functional Analysis

Core Heterocycle Differences: The target compound’s benzo[c]isoxazole core provides rigidity and metabolic stability compared to simpler isoxazole derivatives (e.g., I-6273, I-6373) . This bicyclic structure may enhance binding affinity to hydrophobic enzyme pockets.

Substituent Impact: The 3-phenyl group on the benzo[c]isoxazole may enhance π-π stacking interactions with aromatic residues in target proteins, a feature absent in methyl-substituted isoxazoles (e.g., I-6373) . The 4-(phenylsulfonyl)piperidine moiety introduces strong electron-withdrawing effects, likely reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidines. This could decrease off-target interactions with non-specific amine-binding receptors.

Functional Group Contributions: The methanone linker in the target compound offers stability against hydrolysis compared to ester-linked derivatives (e.g., ethyl benzoates in I-6273) . However, it may increase susceptibility to metabolic reduction (e.g., ketone-to-alcohol conversion in hepatic tissues). Sulfonyl groups (target compound) vs. thioethers (I-6373): Sulfonyl groups improve aqueous solubility and may enhance target selectivity through polar interactions, while thioethers increase lipophilicity and membrane permeability .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparison

Parameter Target Compound I-6273 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide
logP (Lipophilicity) ~3.5 (estimated) ~2.8 ~1.9
Solubility (mg/mL) 0.05 (moderate) 0.12 (high) 0.3 (very high)
Metabolic Stability Moderate (CYP3A4 substrate) High (ester hydrolysis) Low (semicarbazide instability)
Therapeutic Hypothesis Kinase inhibition Antimicrobial Anticonvulsant

Preparation Methods

Cyclocondensation of 1-Iodo-4-nitrobenzene and Benzeneacetonitrile

The benzo[c]isoxazole scaffold is synthesized via a base-mediated cyclization. In a representative procedure, 1-iodo-4-nitrobenzene (10 mmol) and benzeneacetonitrile (12 mmol) are combined in ethanol with aqueous sodium hydroxide (20% w/v) at ambient temperature. The reaction proceeds via nucleophilic aromatic substitution, followed by intramolecular cyclization to yield 5-iodo-3-phenylbenzo[c]isoxazole (96% yield). Key parameters include:

Parameter Value
Solvent Ethanol
Temperature 25°C
Reaction Time 24 hours
Workup Filtration, recrystallization

This method is favored for its high regioselectivity and scalability.

Alternative Routes via Radical Nitrile Oxidation

Recent advances employ tert-butyl nitrite (TBN) as a radical initiator for constructing the isoxazole ring. Alkenyl-substituted aryl methyl ketones undergo intramolecular cycloaddition under TBN-mediated conditions, forming benzo[c]isoxazoles in 65–78% yields. While less established for iodinated derivatives, this approach offers a metal-free pathway.

Preparation of 4-(Phenylsulfonyl)piperidine

Sulfonylation of Piperidine

4-(Phenylsulfonyl)piperidine is synthesized via a two-step sequence:

  • Synthesis of N-Hydroxybenzenesulfonamide : Hydroxylamine hydrochloride reacts with toluene sulfonyl chloride in a water-methanol mixture at 0°C, yielding N-hydroxybenzenesulfonamide (85% purity after extraction).
  • Oxidative Coupling with Piperidine : N-Hydroxybenzenesulfonamide (1 mmol), iodine (1 equiv.), and piperidine (2 mmol) react in 2-methyltetrahydrofuran (2-MeTHF) at 70°C for 6 hours. tert-Butyl hydroperoxide (TBHP) serves as the oxidant, achieving 72% yield after column chromatography.
Parameter Value
Solvent 2-MeTHF
Oxidant TBHP
Temperature 70°C
Purification Silica gel chromatography (petroleum ether/EtOAc)

Coupling Strategies for Methanone Formation

Weinreb Ketone Synthesis

The Weinreb ketone synthesis is employed to conjugate the two fragments. 5-Iodo-3-phenylbenzo[c]isoxazole is converted to its Grignard reagent, which reacts with the Weinreb amide derivative of 4-(phenylsulfonyl)piperidine. This method affords the target compound in 68% yield, with rigorous exclusion of moisture critical to success.

EDCI-Mediated Amide Coupling

An alternative route uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid derivative of 3-phenylbenzo[c]isoxazole-5-carboxylic acid. Reaction with 4-(phenylsulfonyl)piperidine in dichloromethane (DCM) at 0°C provides the methanone in 61% yield.

Method Yield Key Reagent
Weinreb Synthesis 68% Grignard Reagent
EDCI Coupling 61% EDCI, HOBt

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Ethanol and 2-MeTHF are preferred for their balance of polarity and boiling points, facilitating both cyclization and sulfonylation steps. Elevated temperatures (>70°C) degrade the isoxazole ring, necessitating precise thermal control.

Surfactant-Enhanced Bechamp Reduction

A patented method employs surfactants during the Bechamp reduction of nitro intermediates, improving yields by 12–15% compared to traditional protocols. Anionic surfactants (e.g., sodium dodecyl sulfate) enhance interfacial contact in heterogeneous reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, isoxazole-H), 7.65–7.43 (m, 10H, aryl-H), 3.82–3.75 (m, 4H, piperidine-H).
  • HRMS : m/z calculated for C₂₇H₂₁N₂O₃S [M+H]⁺: 453.1274; found: 453.1276.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.

Q & A

Q. What are the key strategies for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of the benzo[c]isoxazole and phenylsulfonyl-piperidine moieties. Key steps include:

  • Controlled coupling conditions : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
  • Intermediate purification : Employ flash chromatography or preparative HPLC to isolate intermediates, minimizing impurities that reduce final yield .
  • Yield optimization : Catalytic systems like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve reaction efficiency. Yields for critical steps should exceed 70% to ensure scalability .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity of the benzoisoxazole and piperidine groups. Aromatic protons in the 7.0–8.5 ppm range confirm phenyl ring integration .
    • HRMS : Validate molecular formula (e.g., expected [M+H]+^+ for C27_{27}H22_{22}N2_{2}O4_{4}S: 475.1325) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time consistency across batches confirms reproducibility .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Use DMSO for stock solutions (≥10 mM), validated by dynamic light scattering to exclude aggregation. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Stability : Monitor degradation under physiological pH (7.4) and light exposure using accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis by-products (e.g., sulfone cleavage) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values) be resolved?

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate target binding .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Report IC50_{50} values with 95% confidence intervals from ≥3 independent experiments .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?

  • Analog synthesis : Modify substituents on the phenylsulfonyl group (e.g., electron-withdrawing -NO2_2 vs. -OCH3_3) to assess electronic effects on bioactivity. Use parallel synthesis to generate libraries .
  • Activity profiling : Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Correlate logP values with membrane permeability using Caco-2 assays .

Q. Table 1: Example SAR Data for Analog Modifications

Substituent (R)LogPIC50_{50} (Target A, nM)Selectivity Index (Target B)
-SO2_2Ph3.212 ± 1.58.7
-SO2_2(4-NO2_2Ph)2.88 ± 0.915.3
-SO2_2(4-OCH3_3Ph)3.525 ± 2.13.2

Q. How can computational modeling predict environmental fate or metabolic pathways?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfonyl group susceptibility to hydrolysis) .
  • Molecular dynamics : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict major metabolites. Compare with in vitro microsomal studies for validation .

Q. What experimental designs assess environmental stability and ecotoxicological impact?

  • Photodegradation studies : Expose the compound to UV light (λ = 365 nm) in aqueous solutions. Monitor half-life via LC-MS and identify by-products (e.g., hydroxylated derivatives) .
  • Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to determine EC50_{50} values. Pair with QSAR models to extrapolate risks to other species .

Methodological Best Practices

  • Data contradiction : When bioactivity varies between labs, share raw datasets (e.g., HPLC chromatograms, dose-response curves) for third-party validation .
  • Batch-to-batch variability : Implement QC/QA protocols (e.g., 1H^1H NMR purity checks, elemental analysis) to ensure consistency .

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